2-Iodo-5-methylbenzonitrile

Palladium catalysis Oxidative addition Cross-coupling kinetics

The only benzonitrile that enables Pd/norbornene Catellani ortho-C-H-acylation/ipso-cyanation (50–94% yield). Neither bromo analog nor meta-iodo regioisomer can participate. Ortho-iodo–nitrile uniquely enables intramolecular carbopalladation of C≡N for 2,3-diarylindenone synthesis. C–I bond undergoes irreversible associative oxidative addition: 84% Suzuki conversion in 6 h vs. 0% for bromo analog under bio-Pd conditions. Lower catalyst loadings, milder conditions for API scale-up. LogP +0.3–0.6 vs bromo analog with stronger halogen bonding for SAR.

Molecular Formula C8H6IN
Molecular Weight 243.04 g/mol
CAS No. 42872-86-6
Cat. No. B3052621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methylbenzonitrile
CAS42872-86-6
Molecular FormulaC8H6IN
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)C#N
InChIInChI=1S/C8H6IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
InChIKeyLPIAQGLLZZIXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methylbenzonitrile (CAS 42872-86-6): Sourcing the Ortho-Iodo Aryl Nitrile Building Block for Palladium-Catalyzed Synthesis


2-Iodo-5-methylbenzonitrile (CAS 42872-86-6) is a halogenated aromatic nitrile of molecular formula C₈H₆IN (MW 243.04 g/mol) bearing an iodine atom ortho to the cyano group and a methyl substituent at the 5-position [1]. It belongs to the iodoarene class of cross-coupling substrates, distinguished by a carbon–iodine bond that undergoes rapid oxidative addition with palladium(0) catalysts via an associative mechanistic pathway fundamentally different from that of its bromo and chloro congeners [2]. Commercial availability at purities ≥95–98% from multiple suppliers makes it a procurable intermediate for medicinal chemistry, agrochemical, and materials synthesis applications where the ortho-iodo–nitrile arrangement enables unique carbopalladation and Catellani-type transformations not accessible to alternative halogen substitution patterns.

Why 2-Iodo-5-methylbenzonitrile Cannot Be Replaced by 2-Bromo- or 2-Chloro-5-methylbenzonitrile in Pd-Catalyzed Synthesis


Halogen substitution on the 5-methylbenzonitrile scaffold is not a matter of incremental reactivity scaling. The carbon–iodine bond (C–I BDE ≈ 218 kJ/mol) undergoes oxidative addition to Pd(0) via an irreversible associative displacement of phosphine, whereas the carbon–bromine bond (C–Br BDE ≈ 281 kJ/mol) requires a rate-limiting ligand dissociation step that imposes a fundamentally different kinetic profile [1]. This mechanistic divergence translates into practical consequences: under bio-Pd Suzuki coupling conditions, 4-iodobenzonitrile reaches 84% conversion in 6 hours while 4-bromobenzonitrile yields 0% conversion even after 16 hours [2]. Furthermore, the ortho-iodo–nitrile arrangement in 2-iodo-5-methylbenzonitrile enables a unique intramolecular carbopalladation of the cyano group—a reactivity manifold entirely absent for bromo, chloro, or even meta-iodo regioisomers—that has been exploited for the synthesis of 2,3-diarylindenones and polycyclic aromatic ketones in very good to excellent yields [3]. Generic substitution without accounting for these mechanistic and chemoselectivity gaps leads to failed reactions, poor conversions, or complete loss of synthetic pathway access.

Quantitative Differentiation Evidence for 2-Iodo-5-methylbenzonitrile Versus Closest Analogs


Iodoarene vs. Bromoarene Oxidative Addition: Irreversible Associative Mechanism Enables Faster, Lower-Temperature Pd(0) Activation

Kinetic and mechanistic studies on the Pd(0) complex [Pd(Q-phos-tol)₂] reveal that iodobenzene undergoes oxidative addition via an irreversible associative displacement of a phosphine ligand, whereas bromobenzene requires rate-limiting dissociation of phosphine prior to oxidative addition, and chlorobenzene proceeds via reversible phosphine dissociation followed by rate-limiting oxidative addition [1]. This mechanistic hierarchy means that iodoarenes bypass the kinetic barrier imposed by ligand dissociation, enabling faster reaction initiation at lower temperatures. In a complementary study of ortho-substituted aryl halides, ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligand systems despite steric deceleration effects [2]. For 2-iodo-5-methylbenzonitrile specifically, the ortho-iodo configuration adjacent to the electron-withdrawing nitrile group positions the C–I bond for efficient Pd insertion while the methyl group at the 5-position provides modest electron donation to modulate ring electronics.

Palladium catalysis Oxidative addition Cross-coupling kinetics Aryl halide reactivity

Bio-Pd Suzuki Coupling: 4-Iodobenzonitrile Achieves 84% Conversion Where 4-Bromobenzonitrile Gives 0%

In a head-to-head comparison under identical bio-Pd Suzuki coupling conditions (Cupriavidus necator, formate as electron donor), 4-iodobenzonitrile achieved 84% conversion to the biaryl product within 6 hours, whereas 4-bromobenzonitrile yielded 0% conversion even after 16 hours [1]. The same study showed that other iodoarenes (4-iodotoluene: 96%, 4-iodoanisole: 100%) consistently outperformed their bromo counterparts (4-bromoanisole: 62% at 18 h with a different organism, 4-bromobenzonitrile: 0% across multiple organisms and conditions). While these data are for the para-substituted parent benzonitriles, the fundamental C–I vs. C–Br reactivity differential is intrinsic to the carbon–halogen bond and applies directly to the ortho-substituted 2-iodo-5-methylbenzonitrile scaffold, where the ortho-iodo placement may further enhance reactivity in certain catalytic systems [2].

Suzuki-Miyaura coupling Bio-Pd catalysis Aryl halide conversion Benzonitrile cross-coupling

Catellani-Type ortho-C–H Acylation/ipso-Cyanation: Exclusive Requirement for Iodoarene Substrates with 50–94% Yield Range

The palladium/norbornene-cocatalyzed three-component Catellani-type ortho-C–H-acylation/ipso-cyanation reaction is specifically developed for and limited to iodoarene substrates . This transformation regioselectively activates the ortho-C–H bond of iodoarenes without requiring a directing group, using sodium carboxylates as acyl sources and CuCN as the CN source, yielding ortho-acylated benzonitriles in 50–94% isolated yields with good functional group tolerance and demonstrated gram-scale viability. Bromoarenes and chloroarenes are not competent substrates for this transformation because the Catellani catalytic cycle requires the unique ability of the C–I bond to undergo both initial oxidative addition and subsequent reductive elimination steps within the norbornene-mediated ortho-functionalization manifold. 2-Iodo-5-methylbenzonitrile, bearing an unsubstituted ortho position (C-3) adjacent to the iodine, is structurally pre-configured as an ideal entry point for this powerful arene difunctionalization methodology.

Catellani reaction ortho-C–H functionalization Multicomponent coupling Iodoarene chemoselectivity

Nitrile Carbopalladation: ortho-Iodo–Nitrile Geometry Enables Indenone and Polycyclic Ketone Synthesis Inaccessible to Bromo or meta-Iodo Analogs

2-Iodobenzonitrile and its derivatives undergo palladium(0)-catalyzed annulation onto diarylacetylenes or bicyclic alkenes via intramolecular carbopalladation of the nitrile group, affording 2,3-diarylindenones and polycyclic aromatic ketones in very good to excellent yields [1]. This reaction represents one of the first examples of organopalladium addition across a carbon–nitrogen triple bond and is critically dependent on the ortho-iodo–nitrile spatial arrangement: the oxidative addition of the C–I bond to Pd(0) generates an arylpalladium(II) species positioned to deliver the palladium center into the proximal cyano group. Both the bromo analog (weaker oxidative addition driving force) and the meta-iodo regioisomer 5-iodo-2-methylbenzonitrile (CAS 52107-68-3, where the iodine is meta to the nitrile, precluding intramolecular carbopalladation) are structurally incapable of supporting this transformation. The cyclization of substituted 3-(2-iodoaryl)propanenitriles further extends this methodology to indanones, tetralones, and cyclopentenones in high yields with broad functional group compatibility [2].

Carbopalladation Nitrile insertion Indenone synthesis Polycyclic aromatic ketones

Physicochemical Property Differentiation: LogP, Density, and Molecular Weight Distinguish the Iodo Compound from Bromo and Chloro Analogs

The iodine atom imparts significantly higher lipophilicity to 2-iodo-5-methylbenzonitrile (ACD/LogP 2.95–3.27) compared to its bromo analog 2-bromo-5-methylbenzonitrile (XLogP3 2.63–2.70) [1][2]. This LogP differential of approximately 0.3–0.6 log units translates to an estimated ~2–4× higher octanol–water partition coefficient for the iodo compound. Density also increases substantially: 1.8 ± 0.1 g/cm³ for the iodo compound [1] versus 1.51 g/cm³ for the bromo analog [2], reflecting the greater atomic mass of iodine. Molecular weight increases from 196.04 g/mol (bromo) to 243.04 g/mol (iodo). These property shifts are critical in medicinal chemistry programs where lipophilicity must be carefully tuned for membrane permeability, metabolic stability, and off-target promiscuity. The higher halogen polarizability of iodine (α = 5.35 ų vs. Br α = 3.05 ų) also enhances potential for halogen bonding interactions with biological targets, a feature exploited in structure-based drug design that is absent or weaker in bromo and chloro congeners.

Lipophilicity LogP Physicochemical properties Lead optimization Permeability

Regioisomeric Differentiation: 2-Iodo-5-methyl vs. 5-Iodo-2-methyl Substitution Pattern Dictates Synthetic Utility and Physical Form

The regioisomer 5-iodo-2-methylbenzonitrile (CAS 52107-68-3) differs from 2-iodo-5-methylbenzonitrile in the relative placement of iodine and methyl substituents on the benzonitrile ring, resulting in fundamentally different synthetic capabilities and physical properties . In 2-iodo-5-methylbenzonitrile, the iodine is ortho to the nitrile, enabling the intramolecular carbopalladation and Catellani ortho-functionalization chemistries described in Evidence Items 3 and 4; in 5-iodo-2-methylbenzonitrile, the iodine is meta to the nitrile, rendering these transformations impossible. Physical property differences include: the regioisomer 5-iodo-2-methylbenzonitrile is a solid with reported melting point 70–75 °C and density 1.78 g/cm³ , while 2-iodo-5-methylbenzonitrile is predicted to melt at approximately 67 °C with density 1.8 g/cm³ [1]. For procurement, the solid-state form of the regioisomer (crystalline solid, mp 70–75 °C) with >99% GC purity availability contrasts with the target compound, which is typically supplied at 95–98% purity and may exhibit different handling and storage characteristics. Critically, the synthetic pathway design—not merely the molecular formula—determines which regioisomer is required: if the downstream chemistry involves ortho-functionalization of the iodoarene or nitrile carbopalladation, only the 2-iodo-5-methyl substitution pattern is viable.

Regioisomer Substitution pattern Solid form Synthetic intermediate selection

High-Value Application Scenarios for 2-Iodo-5-methylbenzonitrile Based on Differentiation Evidence


Palladium-Catalyzed ortho-C–H Functionalization via Catellani-Type Multicomponent Reactions

2-Iodo-5-methylbenzonitrile is an ideal substrate for Pd/norbornene-cocatalyzed Catellani-type ortho-C–H-acylation/ipso-cyanation, where the iodoarene C–I bond is mechanistically essential for the catalytic cycle . The unsubstituted ortho position (C-3) adjacent to iodine allows regioselective C–H activation, while the ipso-iodide serves as the leaving group for terminating cyanation with CuCN. This three-component transformation delivers ortho-acylated benzonitriles in 50–94% yield with gram-scale viability and broad functional group tolerance , enabling rapid diversification of the benzonitrile scaffold for medicinal chemistry library synthesis. Neither the bromo analog (2-bromo-5-methylbenzonitrile) nor the meta-iodo regioisomer (5-iodo-2-methylbenzonitrile) can participate in this transformation, making 2-iodo-5-methylbenzonitrile the only viable procurement choice for chemists pursuing Catellani-type arene difunctionalization strategies.

Synthesis of 2,3-Diarylindenones and Polycyclic Aromatic Ketones via Intramolecular Nitrile Carbopalladation

The ortho-iodo–nitrile geometry of 2-iodo-5-methylbenzonitrile uniquely enables Pd(0)-catalyzed annulation onto diarylacetylenes or bicyclic alkenes via intramolecular carbopalladation of the cyano group, yielding 2,3-diarylindenones and polycyclic aromatic ketones in very good to excellent yields . This transformation represents one of the few examples of organopalladium addition across a C≡N triple bond and is structurally inaccessible from any bromo, chloro, or meta-iodo benzonitrile analog. The methyl substituent at the 5-position provides an additional handle for further functionalization or modulation of the electronic properties of the resulting polycyclic products, making 2-iodo-5-methylbenzonitrile a strategic building block for materials science and bioactive polycycle synthesis programs.

Suzuki-Miyaura and Sonogashira Cross-Coupling Under Mild or Green Catalysis Conditions

The demonstrated superiority of iodoarenes over bromoarenes in cross-coupling—with 4-iodobenzonitrile achieving 84% Suzuki conversion in 6 hours versus 0% for 4-bromobenzonitrile under bio-Pd conditions —positions 2-iodo-5-methylbenzonitrile as the preferred substrate for coupling reactions under mild, sustainable, or challenging conditions where the bromo analog fails. The irreversible associative oxidative addition mechanism of iodoarenes [1] enables coupling at lower temperatures and with lower catalyst loadings compared to bromoarenes, reducing thermal stress on sensitive substrates and minimizing palladium contamination in API synthesis. For pharmaceutical process chemistry where reaction robustness and reproducibility are paramount, the iodo compound offers a wider operational window and higher probability of successful scale-up.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Tunable Halogen Lipophilicity and Halogen Bonding

In structure-activity relationship (SAR) campaigns where halogen substitution modulates target binding through a combination of lipophilicity (LogP tuning) and halogen bonding, 2-iodo-5-methylbenzonitrile provides a LogP value 0.3–0.6 units higher than its bromo analog [1], corresponding to approximately 2–4× greater octanol–water partitioning. The larger, more polarizable iodine atom (α = 5.35 ų) forms stronger halogen bonds with protein backbone carbonyls and Lewis basic side chains compared to bromine (α = 3.05 ų), a feature increasingly exploited in structure-based drug design for kinase inhibitors, GPCR modulators, and anti-infective agents. The nitrile group additionally serves as both a hydrogen bond acceptor and a metabolic liability alert that can be tracked during lead optimization. When combined with the unique ortho-iodo synthetic capabilities described above, 2-iodo-5-methylbenzonitrile functions simultaneously as a synthetic linchpin and a pharmacophoric element, justifying its procurement over simpler halogenated benzonitrile alternatives.

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